2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde
Description
Properties
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyoxan-4-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)16-13(6-9-14)7-10-15-11-8-13/h9H,6-8,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXMOKNEPVPURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOCC1)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060024-66-8 | |
| Record name | 2-{4-[(tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The protected intermediate is then subjected to further reactions to introduce the acetaldehyde group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free hydroxyl compound.
Scientific Research Applications
Organic Synthesis
2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Silylation Reactions : The tert-butyldimethylsilyl group enhances the stability of reactive intermediates, making the compound useful in protecting functional groups during synthesis.
- Formation of Cyclic Compounds : The oxane ring in the structure facilitates the formation of cyclic compounds through intramolecular reactions, which are valuable in synthesizing complex natural products.
Case Study: Synthesis of Cyclic Hydroxylamines
A notable application of this compound is in the synthesis of cyclic hydroxylamines. Researchers have utilized this compound as a precursor to create various cyclic structures that are essential for pharmaceutical development. This process often involves enantioselective reactions, which yield compounds with high purity and specific stereochemistry, crucial for biological activity .
Medicinal Chemistry
The compound's structure allows it to be a precursor for biologically active molecules. Its derivatives have shown potential as:
- Antiviral Agents : Research indicates that modifications of this compound can lead to compounds with antiviral properties, particularly against RNA viruses.
- Anticancer Compounds : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, making them candidates for further drug development.
Case Study: Antiviral Activity
In a study examining the antiviral properties of derivatives synthesized from this compound, several compounds exhibited significant activity against specific viral strains. These findings suggest that this compound can be a valuable scaffold in the design of new antiviral therapies .
Material Science
In material science, this compound is explored for its potential use in:
- Polymer Synthesis : The compound can serve as a monomer or crosslinking agent in the production of siloxane-based polymers, which are known for their thermal stability and flexibility.
Case Study: Siloxane Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal resistance. This application is particularly relevant in industries requiring durable materials under extreme conditions .
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde primarily involves its reactivity as an aldehyde and the protective role of the TBDMS group. The aldehyde group can participate in nucleophilic addition reactions, while the TBDMS group protects hydroxyl functionalities during multi-step synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound’s uniqueness lies in the combination of a tetrahydropyran ring, TBDMS-protected hydroxyl, and an acetaldehyde side chain. Below is a comparison with hypothetical analogs:
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Structural Differences |
|---|---|---|---|
| 2-{4-[(TBDMS)oxy]oxan-4-yl}acetaldehyde (Target) | C₁₃H₂₆O₃Si | TBDMS-ether, oxane, acetaldehyde | Ethylene spacer between ring and aldehyde |
| 4-(TBDMSoxy)tetrahydropyran-4-carbaldehyde | C₁₂H₂₄O₃Si | TBDMS-ether, oxane, aldehyde | Aldehyde directly attached to ring |
| 2-(TBDMSoxy)acetaldehyde | C₈H₁₈O₂Si | TBDMS-ether, acetaldehyde | No oxane ring; simpler structure |
| 4-(TIPSoxy)oxan-4-yl acetaldehyde | C₁₅H₃₀O₃Si | Triisopropylsilyl (TIPS)-ether, oxane, acetaldehyde | Bulkier silyl group |
Key Observations :
- Reactivity : The ethylene spacer (-CH₂-) between the oxane ring and aldehyde may increase conformational flexibility compared to analogs with direct aldehyde-ring attachment, influencing nucleophilic addition reactions .
- Stability : TBDMS ethers are more stable toward acidic/basic conditions than trimethylsilyl (TMS) analogs but less stable than TIPS derivatives, allowing selective deprotection .
Physicochemical and Functional Comparisons
Table 2: Predicted Properties
| Property | Target Compound | 4-(TBDMSoxy)tetrahydropyran-4-carbaldehyde | 2-(TBDMSoxy)acetaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 258.4 | 244.4 | 182.3 |
| Lipophilicity (LogP) | ~3.5 (estimated) | ~3.2 | ~2.0 |
| Water Solubility | Low (TBDMS increases hydrophobicity) | Very low | Moderate (smaller size) |
| CCS [M+H]+ (Ų) | 159.6 | ~155–160 (estimated) | ~140–145 (estimated) |
- Lipophilicity : The oxane ring and TBDMS group in the target compound contribute to higher LogP values than simpler analogs like 2-(TBDMSoxy)acetaldehyde.
- Collision Cross-Section : The target’s CCS aligns with its molecular size, intermediate between smaller aldehydes and bulkier silyl-protected cyclic ethers .
Biological Activity
2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde, a compound with the molecular formula C13H26O3Si, has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H26O3Si |
| Molecular Weight | 258.43 g/mol |
| CAS Number | 2060024-66-8 |
| MDL Number | MFCD30535672 |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with cellular receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the tert-butyldimethylsilyl group may enhance the compound’s stability and reactivity, allowing it to scavenge free radicals effectively.
- Enzyme Inhibition : Initial findings indicate potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes and obesity.
Case Studies and Research Findings
-
Antioxidant Studies :
- A study published in the Journal of Natural Products demonstrated that derivatives of silyl compounds, including this compound, exhibited significant antioxidant properties. The study utilized various assays (DPPH, ABTS) to measure free radical scavenging activity and reported a correlation between silyl substitution and increased antioxidant capacity .
- Enzyme Interaction :
- Cellular Studies :
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Diabetes Management : By modulating enzyme activity related to glucose metabolism, it could serve as a potential agent for managing blood sugar levels.
- Neuroprotective Agent : Its antioxidant properties may provide neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases.
Safety Profile
The safety profile of this compound is essential for its application in therapeutic contexts. According to safety data sheets:
| Hazard Statements | Precautionary Statements |
|---|---|
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H319: Causes serious eye irritation | P301+P312: If swallowed: Call a poison center or doctor if you feel unwell |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the tert-butyldimethylsilyl (TBS) protecting group in the synthesis of this compound?
- The TBS group is commonly used to protect hydroxyl groups due to its stability under acidic and basic conditions. Key steps include:
- Reagent selection : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole in anhydrous DMF or DCM .
- Monitoring : Track reaction progress via TLC or NMR to confirm complete protection.
- Purification : Silica gel chromatography is recommended to remove excess silylation reagents .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identify proton environments (e.g., acetaldehyde protons at δ ~9.5 ppm) and silyl ether carbons (δ ~18-25 ppm for TBS groups).
- FT-IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and silyl ether (Si-O-C) vibrations (~1250 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. How can side reactions during synthesis be minimized?
- Control moisture : Use anhydrous solvents and inert atmospheres to prevent premature desilylation.
- Optimize stoichiometry : Avoid excess TBSCl to reduce byproducts like disilylated species.
- Temperature modulation : Maintain reactions at 0–25°C to suppress aldol condensation of the acetaldehyde moiety .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the aldehyde group.
- Molecular dynamics simulations : Model solvent effects (e.g., THF vs. DMSO) on reaction pathways.
- Transition state analysis : Identify steric hindrance from the TBS group using Gaussian or ORCA software .
Q. How do solvent polarity and temperature affect the stability of the acetaldehyde moiety?
- Experimental design : Use a 2² factorial design to test solvents (polar vs. nonpolar) and temperatures (4°C vs. 25°C).
- Metrics : Monitor decomposition via HPLC and quantify degradation products (e.g., aldol adducts).
- Findings : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde by reducing enolization .
Q. What strategies resolve contradictions in reported reaction kinetics under varying pH?
- Data reconciliation : Compare kinetic profiles (pseudo-first-order rate constants) across studies.
- Mechanistic probes : Use isotopic labeling (e.g., D₂O) to differentiate acid-catalyzed vs. base-mediated pathways.
- Theoretical alignment : Correlate experimental data with Marcus theory or Brønsted plots to unify pH-dependent trends .
Methodological Frameworks
Q. How to design a study linking this compound’s reactivity to broader organosilicon chemistry theories?
- Conceptual framework : Apply Woodward-Hoffmann rules to predict stereoelectronic effects of the silyl ether.
- Hypothesis testing : Validate whether TBS stabilization aligns with Bürgi-Dunitz trajectory models in nucleophilic attacks.
- Interdisciplinary integration : Combine synthetic data with computational insights to refine frontier orbital theory .
Q. What advanced purification techniques address challenges in isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
